2-Chlorohistidine

Descripción general

Descripción

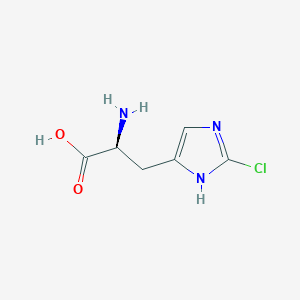

2-Chlorohistidine is a derivative of histidine, an essential amino acid. It is characterized by the substitution of a chlorine atom at the second position of the imidazole ring of histidine. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorohistidine typically involves the chlorination of histidine. One common method is the reaction of histidine with thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction proceeds as follows: [ \text{Histidine} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{Byproducts} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chlorohistidine undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form 2-oxohistidine.

Reduction: The chlorine atom can be reduced to form histidine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products:

Oxidation: 2-Oxohistidine

Reduction: Histidine

Substitution: Various substituted histidine derivatives

Aplicaciones Científicas De Investigación

2-Chlorohistidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in modulating immune responses.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-Chlorohistidine involves its interaction with biological molecules, particularly proteins. The chlorine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. This can affect various molecular pathways, including signal transduction and enzyme activity.

Comparación Con Compuestos Similares

Histidine: The parent compound, lacking the chlorine substitution.

2-Iodohistidine: Similar to 2-Chlorohistidine but with an iodine atom instead of chlorine.

2-Bromohistidine: Similar to this compound but with a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to the specific reactivity imparted by the chlorine atom. This makes it particularly useful in studying chlorination reactions and their biological effects. Compared to its analogs, this compound offers distinct advantages in terms of stability and reactivity, making it a valuable tool in both research and industrial applications.

Actividad Biológica

Overview

2-Chlorohistidine is a halogenated derivative of the amino acid histidine, characterized by the substitution of a chlorine atom at the second position of the imidazole ring. This modification alters its chemical properties and biological activities, making it a valuable compound in various fields, including biochemistry, pharmacology, and environmental science. The compound is primarily studied for its role in enzyme mechanisms, protein interactions, and potential therapeutic applications.

The introduction of a chlorine atom in this compound affects its reactivity and interaction with biological molecules. The chlorine can form covalent bonds with nucleophilic sites on proteins, leading to significant modifications in protein structure and function. This can impact various molecular pathways, including:

- Signal Transduction : Altering the signaling pathways critical for cellular communication.

- Enzyme Activity : Modifying enzyme kinetics and substrate specificity.

1. Enzyme Mechanisms and Protein Interactions

This compound serves as a useful probe in studying enzyme mechanisms. Its ability to interact with active sites of enzymes allows researchers to dissect complex biochemical pathways. For example, studies have shown that it can influence the reactivity of histidine residues in proteins, which is crucial for understanding enzyme catalysis and inhibition .

2. Therapeutic Potential

Research indicates that this compound may have therapeutic implications, particularly in modulating immune responses. Its structural similarity to histidine suggests it could be utilized to design new drugs targeting specific pathways involved in immune regulation.

Case Study 1: Reactivity with Chlorine

A study evaluated the reactivity of histidine and its derivatives, including this compound, towards chlorine transformation products. It was found that while histidine is reactive, this compound forms at lower yields compared to other amino acids like tyrosine. This research highlights the role of this compound in disinfection processes and its potential as a marker for evaluating chlorine's impact on protein structures .

Case Study 2: Antioxidant Properties

Another significant area of research involves the antioxidant properties of peptides containing this compound. Substituting histidine with this chlorinated derivative has been shown to enhance the radical scavenging capabilities of bioactive peptides, suggesting potential applications in developing antioxidants for food preservation or therapeutic use .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClN₃O₂ |

| Molecular Weight | 177.6 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in water |

| Reactivity (with Chlorine) | Forms chlorinated byproducts |

Research Findings

- Protein Modifications : The presence of this compound leads to specific modifications in protein structure that can affect enzymatic activity and stability.

- Therapeutic Applications : Investigations into its immunomodulatory effects suggest potential uses in treating autoimmune diseases or enhancing vaccine efficacy.

- Environmental Impact : The formation of disinfection byproducts from chlorinated amino acids like this compound raises concerns about water treatment processes and necessitates further studies on their long-term effects on health .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2-chloro-1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHXBCPMXIGGCP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=N1)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925663 | |

| Record name | 2-Chlorohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126663-37-4 | |

| Record name | 2-Chlorohistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126663374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.